![molecular formula C19H16ClN3OS B2957354 N-(4-chlorobenzyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide CAS No. 872688-47-6](/img/structure/B2957354.png)
N-(4-chlorobenzyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide
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Description
N-(4-chlorobenzyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a chemical compound that belongs to the class of thioacetamide derivatives. It has shown promising results in scientific research for its potential use in various applications.
Scientific Research Applications
Pharmacological Potential and Metabolic Stability
N-(4-chlorobenzyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide has been studied for its pharmacological potential. A similar compound, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, was identified as a potent inhibitor of PI3Kα and mTOR in vitro and in vivo. However, it underwent metabolic deacetylation, prompting research into 6,5-heterocyclic analogs to improve metabolic stability (Stec et al., 2011).
Anticancer Properties
Compounds related to N-(4-chlorobenzyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide have been synthesized and evaluated for their anticancer properties. For instance, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides showed selective cytotoxicity against human lung adenocarcinoma cells, suggesting potential as anticancer agents (Evren et al., 2019).
Antitumor Activities
Novel compounds structurally similar to N-(4-chlorobenzyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide have been designed and synthesized, displaying potent antiproliferative activity against cancer cell lines. For example, a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides demonstrated significant antitumor activities in vitro (Wu et al., 2017).
Antimicrobial Activity
Some derivatives of N-(4-chlorobenzyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide have been investigated for their antimicrobial activity. Research into novel sulphonamide derivatives revealed good antimicrobial properties, indicating potential applications in this area (Fahim & Ismael, 2019).
Anticonvulsant Properties
Research into structurally related compounds has shown potential anticonvulsant properties. For instance, synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents have been conducted, highlighting the versatility of this chemical scaffold (Severina et al., 2020).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c20-16-8-6-14(7-9-16)12-21-18(24)13-25-19-11-10-17(22-23-19)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHCRDZACNVRSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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